ML303 Potency Advantage: NS1 Inhibition (IC90) and Antiviral Activity (EC50) vs. Prior Art JJ3297
ML303 exhibits a 32-fold improvement in NS1 inhibitory potency relative to the earlier NS1 antagonist JJ3297, based on the IC90 value of 155 nM for ML303 [1] compared to the reported IC50 of 5 μM for JJ3297 [2]. In a direct antiviral replication assay using influenza A/PR/8/34 H1N1 in MDCK cells, ML303 demonstrates an EC50 of 0.7 μM [3], whereas JJ3297's efficacy is limited to low-multiplicity infections and fails to control viral spread at high MOI [2].
| Evidence Dimension | NS1 Inhibitory Potency (IC90 for ML303; IC50 for JJ3297) |
|---|---|
| Target Compound Data | IC90 = 155 nM (0.155 μM) |
| Comparator Or Baseline | JJ3297: IC50 = 5 μM (5000 nM) |
| Quantified Difference | 32-fold greater potency for ML303 |
| Conditions | Yeast-based phenotypic assay for NS1 function (ML303); cellular antiviral assay (JJ3297) |
Why This Matters
This potency difference translates to significantly lower compound usage, reduced solvent exposure in cellular assays, and a more robust experimental window for NS1 inhibition studies.
- [1] Probe Reports from the NIH Molecular Libraries Program. Discovery of Small Molecule Influenza Virus NS1 Antagonist. Section 4.1: Comparison to Existing Art. National Center for Biotechnology Information (US); 2013. View Source
- [2] Walkiewicz MP, Basu D, Jablonski JJ, Geysen HM, Engel DA. Novel inhibitor of influenza non-structural protein 1 blocks multi-cycle replication in an RNase L-dependent manner. J Gen Virol. 2011;92(1):60-70. doi:10.1099/vir.0.025015-0 View Source
- [3] PubChem BioAssay Summary AID 2336. Summary Assay for Inhibitors of Influenza NS1 Protein Function. National Center for Biotechnology Information; 2010. View Source
